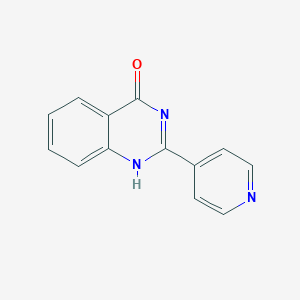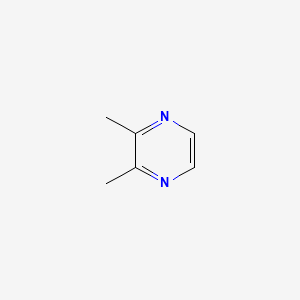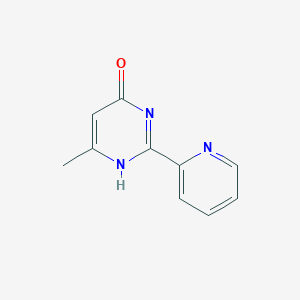
2-pyridin-4-yl-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “2-pyridin-4-yl-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database. It is known for its unique properties and applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
Industrial Production Methods: Industrial production of compound “2-pyridin-4-yl-1H-quinazolin-4-one” would likely involve large-scale chemical synthesis techniques, ensuring high yield and purity. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed for the quantification and purification of small molecules .
Análisis De Reacciones Químicas
Types of Reactions: Compound “2-pyridin-4-yl-1H-quinazolin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific conditions and reagents used in these reactions depend on the desired outcome and the nature of the compound.
Common Reagents and Conditions: Common reagents for reactions involving compound “this compound” include oxidizing agents, reducing agents, and various catalysts. For example, the use of phosgene and imidazole in the preparation of carbonyldiimidazole (CDI) is a notable reaction .
Major Products: The major products formed from reactions involving compound “this compound” depend on the specific reaction pathway. For instance, the reaction with phosgene and imidazole results in the formation of CDI, which is used in peptide synthesis .
Aplicaciones Científicas De Investigación
Compound “2-pyridin-4-yl-1H-quinazolin-4-one” has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various chemical compounds and intermediates.
Biology: The compound’s properties make it useful in biological assays and studies.
Industry: The compound is used in industrial processes, including the production of specialized chemicals and materials
Mecanismo De Acción
Comparison with Other Compounds: Compound “2-pyridin-4-yl-1H-quinazolin-4-one” can be compared with other similar compounds based on its structure and properties. For instance, carbonyldiimidazole (CDI) is a related compound used in peptide synthesis .
Comparación Con Compuestos Similares
- Carbonyldiimidazole (CDI)
- Icatibant
- Mefenamic acid
These compounds share certain structural features and functional groups, making them useful for comparison in scientific research.
Propiedades
IUPAC Name |
2-pyridin-4-yl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h1-8H,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVWMIMELRGQGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-azaniumyl-6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B7768029.png)

![potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoroboranuide](/img/structure/B7768049.png)









